molecular formula C21H25N7O2S B4732264 9-(TERT-BUTYL)-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

9-(TERT-BUTYL)-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Cat. No.: B4732264
M. Wt: 439.5 g/mol
InChI Key: ZFJNLIOCIULXJB-UHFFFAOYSA-N
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Description

The compound “9-(TERT-BUTYL)-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE” is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a combination of benzothieno, triazolo, and pyrimidine rings, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex heterocyclic compounds typically involves multiple steps, including the formation of each ring system and their subsequent fusion. Common synthetic routes may include:

    Formation of the Benzothieno Ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Formation of the Triazolo Ring: This often involves the use of azide and alkyne precursors under cycloaddition conditions.

    Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving amidines and carbonyl compounds.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

The compound’s unique structure makes it a candidate for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Typically, heterocyclic compounds can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: A similar compound with a different substitution pattern.

    Pyrazolo[1,5-c]pyrimidine: Lacks the benzothieno ring but shares the pyrazole and pyrimidine rings.

Uniqueness

The presence of the tert-butyl group and the specific substitution pattern on the pyrazole ring make this compound unique. These structural features can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

13-tert-butyl-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2S/c1-11-18(28(29)30)12(2)26(24-11)9-16-23-19-17-14-7-6-13(21(3,4)5)8-15(14)31-20(17)22-10-27(19)25-16/h10,13H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJNLIOCIULXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CC(CC5)C(C)(C)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(TERT-BUTYL)-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
9-(TERT-BUTYL)-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
9-(TERT-BUTYL)-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
9-(TERT-BUTYL)-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 5
9-(TERT-BUTYL)-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 6
9-(TERT-BUTYL)-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

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